molecular formula C8H16O3S B8675683 2-(Cyclohexylsulfonyl)ethanol

2-(Cyclohexylsulfonyl)ethanol

Cat. No.: B8675683
M. Wt: 192.28 g/mol
InChI Key: XFCSGUGEOFBEDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Cyclohexylsulfonyl)ethanol (C₈H₁₆O₃S) is an organosulfur compound featuring a cyclohexylsulfonyl group (-SO₂C₆H₁₁) attached to an ethanol backbone. This structure confers unique physicochemical properties, including polarity from the sulfonyl group and hydrophobicity from the cyclohexyl moiety. Key characteristics likely include:

  • Molecular weight: ~192.28 g/mol (estimated).
  • Reactivity: The sulfonyl group is electron-withdrawing, increasing the acidity of the hydroxyl group compared to unsubstituted ethanol.

Properties

Molecular Formula

C8H16O3S

Molecular Weight

192.28 g/mol

IUPAC Name

2-cyclohexylsulfonylethanol

InChI

InChI=1S/C8H16O3S/c9-6-7-12(10,11)8-4-2-1-3-5-8/h8-9H,1-7H2

InChI Key

XFCSGUGEOFBEDF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)S(=O)(=O)CCO

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues

a) 2-(3-Aminobenzenesulfonyl)ethanol (C₈H₁₁NO₃S)
  • Structure : Features an aromatic sulfonyl group (-SO₂C₆H₄NH₂) instead of cyclohexylsulfonyl.
  • Key Differences: Acidity: The aromatic sulfonyl group may further enhance hydroxyl acidity due to resonance stabilization. Applications: Likely used in dye or pharmaceutical synthesis (aromatic amines are common intermediates).
b) 2-Hexyloxyethanol (C₈H₁₈O₂)
  • Structure : Ether group (-OC₆H₁₃) replaces the sulfonyl moiety.
  • Key Differences: Polarity: Lower polarity (logP ~2.5) compared to 2-(cyclohexylsulfonyl)ethanol (estimated logP ~1.2). Physical Properties: Density = 0.888 g/mL; molar mass = 146.23 g/mol . Applications: Widely used as a solvent in coatings and cleaning agents due to its ether functionality.
c) 2-(Dipropylamino)ethanol (C₈H₁₉NO)
  • Structure: Amino group (-N(C₃H₇)₂) instead of sulfonyl.
  • Key Differences: Basicity: The amino group confers strong basicity (pKa ~10), contrasting with the acidic hydroxyl in the target compound. Reactivity: Forms stable salts with acids, unlike sulfonyl derivatives.

Physicochemical Properties

Property This compound (Estimated) 2-(3-Aminobenzenesulfonyl)ethanol 2-Hexyloxyethanol
Molecular Formula C₈H₁₆O₃S C₈H₁₁NO₃S C₈H₁₈O₂
Molecular Weight (g/mol) ~192.28 201.24 146.23
Density (g/mL) ~1.1–1.3 Not reported 0.888
Solubility Polar solvents Likely polar solvents Non-polar solvents

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